molecular formula C8H8Cl2N4 B023816 2,6-dichloro-9-isopropyl-9H-purine CAS No. 203436-45-7

2,6-dichloro-9-isopropyl-9H-purine

Katalognummer B023816
CAS-Nummer: 203436-45-7
Molekulargewicht: 231.08 g/mol
InChI-Schlüssel: GKEFDRUWUYSFGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-9-isopropyl-9H-purine, also known as 2,6-DIP, is a synthetic purine derivative that has been used in various scientific research applications. It is a unique compound due to its unique structure and properties, which makes it an ideal candidate for a wide range of research applications.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2,6-dichloro-9-isopropyl-9H-purine: has been investigated for its potential role as an antitumor agent. Studies have synthesized a series of trisubstituted purine derivatives and evaluated their cytotoxic effects on various cancer cell lines, including H1975, HL-60, HCT116, and HeLa . The compounds exhibited promising results, with some showing considerable selectivity and potency compared to known anticancer drugs. The ability to induce apoptosis in cancer cells is a significant finding from these studies.

Pharmacophore Modeling

The same compounds have also been used in pharmacophore modeling to identify the structural requirements for antitumor activity . This involves creating a model that can predict the binding of these compounds to biological targets. The model highlighted the importance of aromatic centers, hydrogen acceptor/donor centers, and a hydrophobic area, which were consistent with the cytotoxic activity observed.

Chemical Synthesis

In chemical synthesis, 2,6-dichloro-9-isopropyl-9H-purine serves as a building block for creating various purine derivatives . Its structure allows for modifications that can lead to the development of new compounds with potential biological activities.

Suzuki-Miyaura Cross-Coupling

This compound is used in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in the field of organic chemistry to synthesize complex molecules, including pharmaceuticals and polymers.

Signal Pathway Research

The purine scaffold is present in biological molecules that play key roles in signal pathways of living organisms . Research involving 2,6-dichloro-9-isopropyl-9H-purine can provide insights into the design of molecules that can modulate these pathways, which is crucial for understanding cellular processes and developing targeted therapies.

Analytical Chemistry

2,6-dichloro-9-isopropyl-9H-purine: may also find applications in analytical chemistry as a standard or reagent due to its well-defined structure and properties . It can be used in various analytical techniques to quantify or identify other substances.

Wirkmechanismus

Target of Action

It is known that purine derivatives often interact with various enzymes and receptors in the body, playing key roles in signal pathways .

Mode of Action

Some purine derivatives have been found to induce apoptosis in cancer cell lines . This suggests that 2,6-dichloro-9-isopropyl-9H-purine may interact with its targets to trigger programmed cell death.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the skin . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Some purine derivatives have been found to induce apoptosis in cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.

Eigenschaften

IUPAC Name

2,6-dichloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFDRUWUYSFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459110
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-9-isopropyl-9H-purine

CAS RN

203436-45-7
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add DEAD (4.7 g, 27.09 mmol) slowly to a solution of 2,6-dichloropurine (1, 5 g, 26.5 mmol), triphenylphosphine (1 1.75 g, 44.5 mmol) and isopropyl alcohol (2b, 10 ml) in THF (100 ml), and stir at room temperature for 24 hours. Concentrate the reaction mixture, dissolve the residue in DCM (20 ml) and filter to remove the unwanted solids. Load the filtrate onto a 90 gram silica gel column (Biotage), and elute with DCM/acetone (95:5). Concentrate the desired fractions to give 3.0 grams of 2,6-dichloro-9-isopropyl-9H-purine (3b). 1H-NMR (CDCl3): δ 8.2(s, 1H), 4.95 (pentet, 1H), 1.63 (d, 6H)
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.67 g of 2,6-dichloropurine in 5 mL of dry DMF at room temperature was added 0.16 gms (1.1 eq.) of 50% sodium hydride/oil powder.Upon cessation of hydrogen evolution, a large excess (2 mL) of isopropyl iodide was added to the anionic solution. This reaction solution was stirred for three days at ambient temperature. The reaction was quenched with 30 mL of water and extracted with ethyl acetate (3×50 mL). The organic extracts were combined and back washed with 3×50 mL of waterfollowed by 20 mL of brine. The ethyl acetate solution was dried over anhydrous magnesium sulfate and evaporated. The compound was subjected to variable gradient flash chromatography on silica gel with hexane/ethyl acetate mixtures and yielded 0.37 gms of desired N-9 product (45%) and 0.08 gms of the N-7 isomer(10%).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods III

Procedure details

2,6-Dichloropurine (2 mmol), isopropanol (8 mmol) and triphenylphosphine (4 mmol) were taken up in 40 ml anhydrous tetrahydrofuran and diisoproplyazidodicarboxylate (4 mmol) was added drop wise at room temperature over a period of 30 min. The reaction mixture was then stirred at room temperature for a further 24 h. The reaction was periodically monitored by TLC or LC-MS. The reaction mixture was poured in to a beaker containing ice-cold water. Extraction of the aqueous layer, using 3×100 ml portions of ethyl acetate, afforded the crude product. This was purified by chromatography on a silica gel column (10-80% ethyl acetate in petroleum ether, gradient elution), to give 2,6-dichloro-9-isopropyl-9H-purine in a yield of 77%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
diisoproplyazidodicarboxylate
Quantity
4 mmol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2,6-Dichloro-9-(2-propyl)purine is prepared from 2,6-dichloropurine and isopropanol essentially as described in Example 1, Scheme A, step a, but substituting isopropanol for cyclopentanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 500 mL round bottom flask was charged with 2,6-dichloro-9H-purine (1.89 g, 10 mmol), isopropanol (3.1 mL, 40 mmol, 4 mol eq), THF (150 mL), and triphenylphosphine (polystyrene-bound, ˜3 mmol/g, 6.7 g, or about 20 mmol load) and the resulting mixture was stirred and cooled in a water bath under nitrogen. A solution of DBAD (4.85 g, 20 mmol) in THF (50 mL) was added dropwise via an addition funnel over 30 min and the resulting reaction mixture stirred at ambient temperature for 20 hr. The resin was removed by filtration and washed well with ethyl acetate. The combined filtrates were evaporated to give a light yellow solid that was purified via flash column chromatography (dry loaded using silica/DCM) with a gradient of 0-50% ethyl acetate in heptanes to give:
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-9-isopropyl-9H-purine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.